molecular formula C18H19FN2O3S B2746051 (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798033-99-4

(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2746051
CAS No.: 1798033-99-4
M. Wt: 362.42
InChI Key: IKKPHGNLXXKIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reaction: Cyclization with azetidine-2-one.

  • Conditions: Involves using a strong base like sodium hydride in anhydrous conditions.

  • Temperature: Room temperature.

  • Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride:

    • Reaction: Sulfonylation to attach the sulfonyl fluoride group.

    • Conditions: Utilizes an organic solvent like dichloromethane and an acid scavenger.

    • Temperature: Controlled at 20-25°C.

  • Industrial Production Methods

    The industrial synthesis might employ continuous flow chemistry to ensure precise control over reaction conditions and yield. This involves automated reactors, which enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of (3-(Dimethylamino)phenyl)methanone:

      • Reaction: Acetylation of (3-(Dimethylamino)phenyl)acetic acid.

      • Conditions: Carried out in the presence of acetic anhydride and a catalyst such as pyridine.

      • Temperature: Approximately 0-5°C.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

      • Products: Corresponding sulfoxides or sulfones.

    • Reduction:

      • Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.

      • Products: Reduced amine derivatives.

    • Substitution:

      • Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.

      • Products: Varied substituted derivatives depending on the nucleophile.

    Common Reagents and Conditions

    • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    • Reducing Agents: Palladium on carbon, sodium borohydride.

    • Solvents: Dichloromethane, acetonitrile, ethanol.

    • Catalysts: Palladium on carbon, sodium hydride.

    Major Products Formed

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Amines.

    • Substitution Products: Varied azetidine and sulfonyl derivatives.

    Scientific Research Applications

    Chemistry

    • Synthetic Intermediate: Acts as a crucial intermediate in the synthesis of more complex organic molecules.

    Biology

    • Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Medicine

    • Pharmacological Potential: Explored for therapeutic applications due to its unique molecular structure.

    Industry

    • Catalysts and Ligands: Utilized in designing advanced catalysts and ligands for industrial chemical reactions.

    Mechanism of Action

    This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)azetidin-1-yl)methanone

      • Comparison: Lacks the 4-fluorophenyl group, affecting its chemical reactivity and binding properties.

    • (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone

      • Comparison: Contains a methyl group instead of a 4-fluorophenyl group, resulting in different pharmacological properties.

    • (3-(Dimethylamino)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone

      • Comparison: Substituted with a 4-methylphenyl group, altering its interaction with biological targets.

    Unique Features

    The presence of the 4-fluorophenyl group in (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone provides unique electronic and steric effects, making it distinct from other similar compounds. This structural aspect can significantly impact its chemical reactivity and biological activity.

    That’s a pretty deep dive into this compound! Anything more you want to explore?

    Properties

    IUPAC Name

    [3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IKKPHGNLXXKIAN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19FN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.